molecular formula C11H15BrS B12858076 2-Bromo-3-(4-methylcyclohexyl)thiophene

2-Bromo-3-(4-methylcyclohexyl)thiophene

Cat. No.: B12858076
M. Wt: 259.21 g/mol
InChI Key: VYGNMQUCFUDECU-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-methylcyclohexyl)thiophene is a brominated thiophene derivative featuring a 4-methylcyclohexyl substituent at the 3-position and a bromine atom at the 2-position of the thiophene ring. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its unique electronic and steric properties. The bulky 4-methylcyclohexyl group influences solubility, conjugation, and reactivity, distinguishing it from simpler alkyl- or aryl-substituted thiophenes.

Properties

Molecular Formula

C11H15BrS

Molecular Weight

259.21 g/mol

IUPAC Name

2-bromo-3-(4-methylcyclohexyl)thiophene

InChI

InChI=1S/C11H15BrS/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12/h6-9H,2-5H2,1H3

InChI Key

VYGNMQUCFUDECU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=C(SC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-methylcyclohexyl)thiophene typically involves the bromination of 3-(4-methylcyclohexyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired brominated product.

Industrial Production Methods

Industrial production of thiophene derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methylcyclohexyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-(4-methylcyclohexyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methylcyclohexyl)thiophene involves its interaction with molecular targets through its bromine and thiophene moieties. The bromine atom can participate in electrophilic substitution reactions, while the thiophene ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological targets or enhance the electronic properties of materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

A comparative analysis with analogous compounds highlights the impact of substituent groups on key properties:

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Properties
2-Bromo-3-(4-methylcyclohexyl)thiophene 4-Methylcyclohexyl (cyclic alkyl) ~283.3* High rigidity, reduced planarity, moderate solubility in non-polar solvents.
2-Bromo-3-(2-ethylhexyl)thiophene 2-Ethylhexyl (branched alkyl) ~289.3 Enhanced solubility in organic solvents; lower steric hindrance.
2-Bromo-3-((2-ethylhexyl)thio)thiophene (2-Ethylhexyl)thio (thioether) 307.31 Higher reactivity in nucleophilic substitutions; sulfur enhances conjugation.
2-Bromo-3-(bromomethyl)thiophene Bromomethyl (haloalkyl) ~225.9 Dual bromine sites enable cross-coupling; increased electrophilicity.
2-Bromo-3-(5-methyl-2-thienyl)-1-propene 5-Methyl-2-thienyl (aromatic) ~217.1 Extended conjugation via propene chain; applications in organic electronics.

*Estimated based on analogous structures.

Key Observations:
  • Steric Effects : The 4-methylcyclohexyl group introduces significant steric bulk compared to linear or branched alkyl chains (e.g., 2-ethylhexyl), reducing reactivity in sterically demanding reactions like Suzuki-Miyaura couplings .
  • Electronic Effects : Thioether-containing derivatives (e.g., ) exhibit enhanced conjugation and nucleophilic reactivity due to sulfur’s electron-rich nature. In contrast, the methylcyclohexyl group is electron-donating but less polarizable, leading to milder electronic effects.
  • Solubility : Cyclohexyl derivatives generally show lower solubility in polar solvents compared to linear alkyl analogs, impacting their utility in solution-phase syntheses .
Bromine Reactivity:

The bromine atom at the 2-position is a reactive site for cross-coupling reactions (e.g., Kumada, Stille). However, the methylcyclohexyl group’s steric bulk may slow reaction kinetics compared to less hindered analogs like 2-bromo-3-methylthiophene .

Directed Functionalization:
  • Electrophilic Substitution : The methylcyclohexyl group, as an electron-donating substituent, directs incoming electrophiles to the 5-position of the thiophene ring. This contrasts with electron-withdrawing groups (e.g., carboxylic acids in ), which deactivate the ring.
  • Polymerization : In catalyst-transfer polymerization (CTP), bulky substituents like methylcyclohexyl improve regioregularity but may reduce chain mobility, affecting thin-film morphology in organic semiconductors .
Material Science:
  • Photovoltaics : Thiophenes with bulky substituents are used to prevent aggregation in polymer solar cells. The methylcyclohexyl group balances solubility and film-forming properties better than linear chains like dodecyl .

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